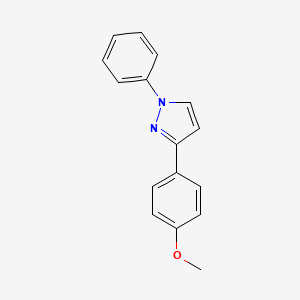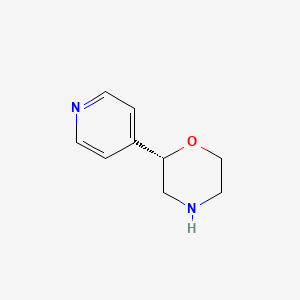
Dimethyl carbonate;hexane-1,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl carbonate;hexane-1,6-diol is a polymeric compound formed by the reaction of carbonic acid dimethyl ester and 1,6-hexanediol. This compound is known for its versatility and is used in various industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, dimethyl ester, polymer with 1,6-hexanediol typically involves the polycondensation reaction between dimethyl carbonate and 1,6-hexanediol. The reaction is usually carried out under controlled conditions, including specific temperatures and catalysts to ensure the formation of the desired polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where dimethyl carbonate and 1,6-hexanediol are mixed and heated in the presence of a catalyst. The reaction conditions are optimized to maximize yield and ensure the quality of the polymer. The resulting product is then purified and processed for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl carbonate;hexane-1,6-diol undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced with others, altering its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carbonyl-containing compounds, while reduction reactions can yield alcohols or other reduced forms of the polymer.
Applications De Recherche Scientifique
Dimethyl carbonate;hexane-1,6-diol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Investigated for its biocompatibility and potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its potential in creating medical devices and implants due to its unique properties.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of carbonic acid, dimethyl ester, polymer with 1,6-hexanediol involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to interact with other molecules, leading to changes in their properties and behavior. These interactions are crucial for its applications in different fields, including chemistry, biology, and medicine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,6-Hexanediol, polymer with dimethyl carbonate
- Dimethyl carbonate-1,6-hexanediol copolymer
- 1,6-Hexanediol-methyl carbonate copolymer
Uniqueness
Dimethyl carbonate;hexane-1,6-diol stands out due to its specific combination of properties, including its chemical stability, versatility, and compatibility with various applications
Propriétés
Numéro CAS |
101325-00-2 |
|---|---|
Formule moléculaire |
C9H20O5 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
dimethyl carbonate;hexane-1,6-diol |
InChI |
InChI=1S/C6H14O2.C3H6O3/c7-5-3-1-2-4-6-8;1-5-3(4)6-2/h7-8H,1-6H2;1-2H3 |
Clé InChI |
MCQSEGPNPRDOCL-UHFFFAOYSA-N |
SMILES |
COC(=O)OC.C(CCCO)CCO |
SMILES canonique |
COC(=O)OC.C(CCCO)CCO |
Key on ui other cas no. |
101325-00-2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate](/img/structure/B1499227.png)
![N-[1-(5,5-Dimethyl-3-oxo-cyclohex-1-enyl)-vinyl]-acetamide](/img/structure/B1499232.png)
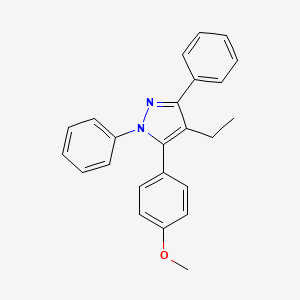

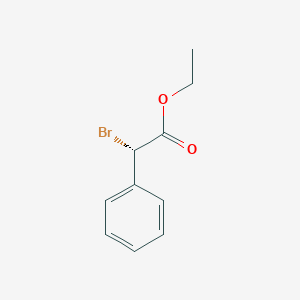
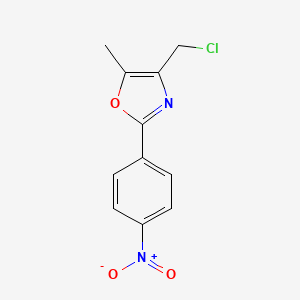


![6-(2,4-DIMETHYLPHENYL)-3-METHYLIMIDAZO[2,1-b]THIAZOLE-5-carbaldehyde](/img/structure/B1499239.png)
